molecular formula C10H10F2N2O B1408678 5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde CAS No. 1779131-89-3

5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde

Cat. No.: B1408678
CAS No.: 1779131-89-3
M. Wt: 212.2 g/mol
InChI Key: BIRZDYQZXWEIOG-UHFFFAOYSA-N
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Description

5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde: is a chemical compound with the molecular formula C10H10F2N2O It is characterized by the presence of a nicotinaldehyde moiety substituted with a difluoropyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can participate in substitution reactions where the difluoropyrrolidinyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: 5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorinated pyrrolidine derivatives on biological systems. It can serve as a probe to investigate various biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may impart unique biological activities that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The difluoropyrrolidinyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

    5-(3,3-Difluoropyrrolidin-1-yl)pyridine: Similar in structure but lacks the aldehyde group.

    5-(3,3-Difluoropyrrolidin-1-yl)benzaldehyde: Contains a benzaldehyde moiety instead of nicotinaldehyde.

    3,3-Difluoropyrrolidine: The core structure without the nicotinaldehyde moiety.

Uniqueness: 5-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde is unique due to the presence of both the difluoropyrrolidinyl group and the nicotinaldehyde moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

5-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c11-10(12)1-2-14(7-10)9-3-8(6-15)4-13-5-9/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRZDYQZXWEIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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